N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide
Brand Name: Vulcanchem
CAS No.: 1020054-88-9
VCID: VC2652571
InChI: InChI=1S/C17H19ClN2O2/c1-10-4-5-11(2)16(8-10)22-12(3)17(21)20-13-6-7-14(18)15(19)9-13/h4-9,12H,19H2,1-3H3,(H,20,21)
SMILES: CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N
Molecular Formula: C17H19ClN2O2
Molecular Weight: 318.8 g/mol

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide

CAS No.: 1020054-88-9

Cat. No.: VC2652571

Molecular Formula: C17H19ClN2O2

Molecular Weight: 318.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide - 1020054-88-9

Specification

CAS No. 1020054-88-9
Molecular Formula C17H19ClN2O2
Molecular Weight 318.8 g/mol
IUPAC Name N-(3-amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide
Standard InChI InChI=1S/C17H19ClN2O2/c1-10-4-5-11(2)16(8-10)22-12(3)17(21)20-13-6-7-14(18)15(19)9-13/h4-9,12H,19H2,1-3H3,(H,20,21)
Standard InChI Key IXYXDBMGFARHCG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N
Canonical SMILES CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N

Introduction

Chemical Identity and Structural Characteristics

N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide belongs to the class of propanamides, characterized by its complex molecular structure that includes multiple functional groups. The compound features a 3-amino-4-chlorophenyl group attached to a propanamide moiety, which is further connected to a 2,5-dimethylphenoxy group. This unique combination of structural elements contributes to its potentially diverse chemical behavior and biological interactions.

ParameterValue
CAS Number1020054-88-9
Molecular FormulaC17H19ClN2O2
Molecular Weight318.8 g/mol
IUPAC NameN-(3-amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide
InChIInChI=1S/C17H19ClN2O2/c1-10-4-5-11(2)16(8-10)22-12(3)17(21)20-13-6-7-14(18)15(19)9-13/h4-9,12H,19H2,1-3H3,(H,20,21)
InChIKeyIXYXDBMGFARHCG-UHFFFAOYSA-N

The molecular structure incorporates several key functional groups that define its chemical behavior and potential biological activity. The amino group (-NH2) serves as a potential hydrogen bond donor, while the chlorine atom contributes to the compound's lipophilicity and may influence its interaction with biological targets .

Physical and Chemical Properties

Understanding the physicochemical properties of N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide is crucial for predicting its behavior in various environments and applications. These properties influence its solubility, stability, and potential biological interactions.

Computed Physicochemical Properties

Based on computational methods, several key properties have been determined for this compound, as presented in Table 2.

PropertyValueSignificance
XLogP3-AA3.9Indicates moderate lipophilicity
Hydrogen Bond Donor Count2Potential for forming hydrogen bonds as donor
Hydrogen Bond Acceptor Count3Potential for forming hydrogen bonds as acceptor
Rotatable Bond Count4Suggests moderate conformational flexibility
Exact Mass318.1135055 DaUseful for mass spectrometric identification

The moderate lipophilicity (XLogP3-AA value of 3.9) suggests that the compound may have reasonable membrane permeability, which is an important consideration for potential pharmaceutical applications. The presence of both hydrogen bond donors and acceptors indicates capability for intermolecular interactions, while the rotatable bonds contribute to its conformational flexibility, potentially allowing it to adapt to different binding sites in biological targets .

Synthesis and Preparation

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide involves specific chemical reactions designed to create the complex molecular structure with its characteristic functional groups.

Synthetic Methodology

Biological Activity

Understanding the biological activity of N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide is crucial for assessing its potential in pharmaceutical and biotechnological applications.

Current Understanding

Preliminary studies on compounds with similar structures suggest potential biological activities, but specific data on N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide is limited. Further research is needed to fully characterize its biological properties and mechanisms of action.

Structure-Activity Relationships

The biological activity of this compound likely derives from several key structural features:

  • The amino group, which can participate in hydrogen bonding with protein targets

  • The chloro substituent, which may enhance membrane permeability and binding affinity

  • The dimethylphenoxy group, which can engage in hydrophobic interactions

  • The propanamide linkage, serving as both hydrogen bond donor and acceptor

These structural elements collectively contribute to the compound's potential interactions with biological targets, though the specific nature of these interactions requires further elucidation through targeted studies.

Analytical Characterization

Analytical characterization of N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)propanamide is essential for confirming its identity, purity, and structural features.

Spectroscopic Analysis

Various spectroscopic techniques can be employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework

  • Infrared (IR) spectroscopy helps identify functional groups, particularly the amide linkage

  • Mass spectrometry confirms the molecular weight and fragmentation pattern

  • UV-Visible spectroscopy may provide insights into the compound's electronic structure

These analytical methods collectively offer a comprehensive characterization of the compound's structural features and purity .

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